molecular formula C8H8N2OS B2493851 6-methyl-5-prop-2-ynyl-2-sulfanylidene-1H-pyrimidin-4-one CAS No. 132938-38-6

6-methyl-5-prop-2-ynyl-2-sulfanylidene-1H-pyrimidin-4-one

Cat. No. B2493851
CAS RN: 132938-38-6
M. Wt: 180.23
InChI Key: OZGWGBPFBSKPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those similar to 6-methyl-5-prop-2-ynyl-2-sulfanylidene-1H-pyrimidin-4-one, involves various chemical reactions that enable the incorporation of diverse functional groups, enhancing their biological activities. Briel et al. (2002) detailed the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, which involves reactions with various alkylants, highlighting the versatility of pyrimidine synthesis methods (Briel, Franz, & Dobner, 2002).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their chemical behavior and interaction with biological systems. Studies like those by Glidewell et al. (2003), which focused on benzylation and nitrosation of pyrimidine compounds, provide insight into the molecular arrangement and hydrogen bonding patterns that influence their structural stability and reactivity (Glidewell, Low, Marchal, & Quesada, 2003).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives, including sulfanylation, play a significant role in diversifying their chemical properties. The work by Arutyunyan (2013) on synthesizing trisubstituted pyrimidines highlights the ability to introduce various substituents, affecting the compound's chemical properties and potential biological activities (Arutyunyan, 2013).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in material science and pharmaceuticals. Huang et al. (2009) discussed the crystalline structure of a pyrimido[1,6-a]pyrimidine derivative, highlighting the planarity within the molecule and the significance of intermolecular interactions for its physical state (Huang, Richardson, Rui, Rheingold, & Yanovsky, 2009).

Scientific Research Applications

Novel Compound Synthesis

  • Researchers have developed new thiopyrimidine-glucuronide compounds with promising biological activities, highlighting the role of similar pyrimidine derivatives in drug development (Wanare, 2022).
  • The synthesis of sulfanyl pyrimidin-4(3H)-one derivatives demonstrates the importance of these compounds in creating a wide spectrum of biologically active substances (Bassyouni & Fathalla, 2013).

Chemical Reactions and Transformations

  • Studies on the Dimroth rearrangement of iminopyrimidines provide insights into the reactivity and transformation possibilities of pyrimidines (Brown & England, 1967).
  • Research on the synthesis of novel pyrimido[5,4‐b][1,4]thiazines using pyrimidin-4-ones explores the potential for creating complex molecular structures (Sharma & Mohan, 2017).

Anticancer and Antiviral Properties

  • Some studies focus on the antiproliferative effects of pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines, indicating the potential therapeutic applications of these compounds (Mallesha et al., 2012).
  • Research on dual inhibitors of thymidylate synthase and dihydrofolate reductase shows the significance of pyrimidine derivatives in developing anticancer drugs (Gangjee et al., 2008).

Chemical Structure Analysis

  • Detailed structural analysis of 4-thiopyrimidine derivatives offers insights into the physicochemical properties of these compounds, which can inform further medicinal chemistry applications (Stolarczyk et al., 2018).

properties

IUPAC Name

6-methyl-5-prop-2-ynyl-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-3-4-6-5(2)9-8(12)10-7(6)11/h1H,4H2,2H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGWGBPFBSKPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=S)N1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-5-prop-2-ynyl-2-sulfanylidene-1H-pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.